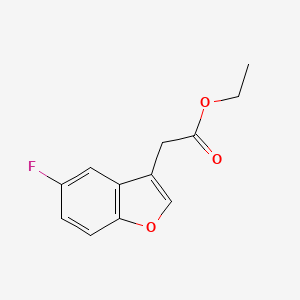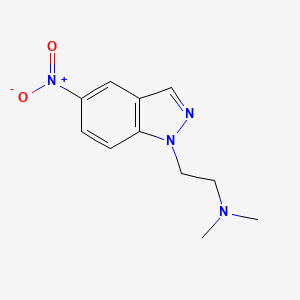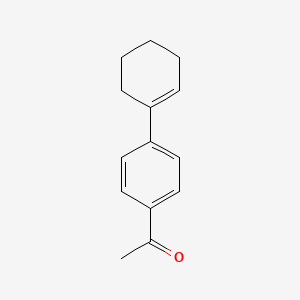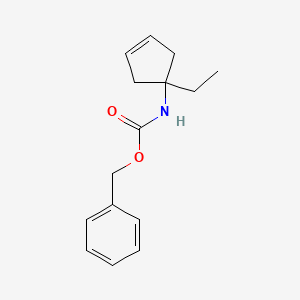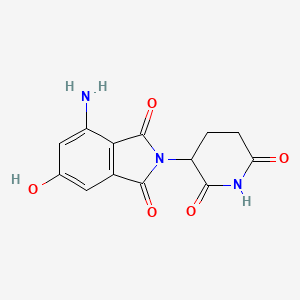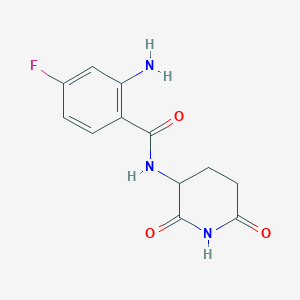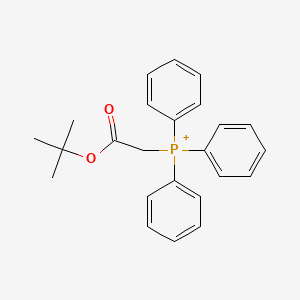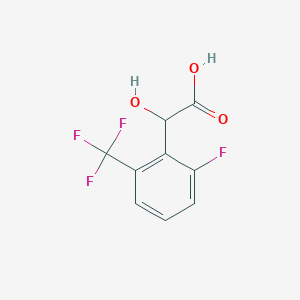
2-Fluoro-6-(trifluoromethyl)mandelic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-6-(trifluoromethyl)mandelic acid is an organic compound with the molecular formula C9H6F4O3 It is characterized by the presence of both fluorine and trifluoromethyl groups, which impart unique chemical properties to the molecule
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method includes the use of 2-fluoro-6-trifluoromethylbenzaldehyde as a starting material, which undergoes a series of reactions including oxidation and hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts and controlled temperature and pressure conditions to facilitate the reactions efficiently .
Chemical Reactions Analysis
Types of Reactions: 2-Fluoro-6-(trifluoromethyl)mandelic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride.
Solvents: Common solvents include dichloromethane, ethanol, and water.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
2-Fluoro-6-(trifluoromethyl)mandelic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Fluoro-6-(trifluoromethyl)mandelic acid exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the target pathways involved .
Comparison with Similar Compounds
- 2-Fluoro-6-trifluoromethylbenzoic acid
- 2-Fluoro-6-trifluoromethylbenzamide
- 2-Fluoro-6-trifluoromethylphenol
Comparison: Compared to these similar compounds, 2-Fluoro-6-(trifluoromethyl)mandelic acid is unique due to the presence of both fluorine and trifluoromethyl groups on a mandelic acid backbone.
Properties
Molecular Formula |
C9H6F4O3 |
|---|---|
Molecular Weight |
238.14 g/mol |
IUPAC Name |
2-[2-fluoro-6-(trifluoromethyl)phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C9H6F4O3/c10-5-3-1-2-4(9(11,12)13)6(5)7(14)8(15)16/h1-3,7,14H,(H,15,16) |
InChI Key |
VZBKFZCBRHUIIG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C(C(=O)O)O)C(F)(F)F |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
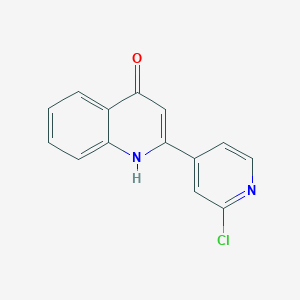
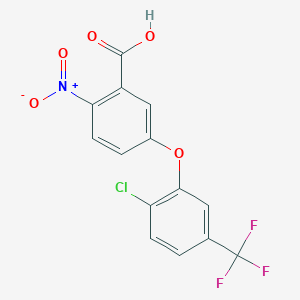
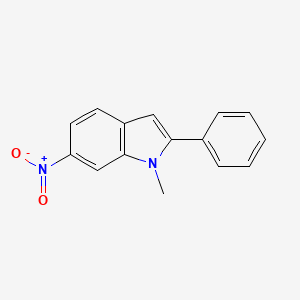


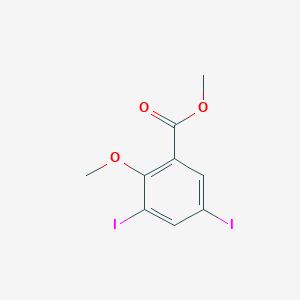
![2-[(2-oxo-1,3-dihydroindol-4-yl)amino]acetic acid](/img/structure/B8631675.png)
